molecular formula C16H12N2O2 B3103168 (E)-2-(Benzylideneamino)-1,2-dihydroisoquinoline-3,4-dione CAS No. 1432075-70-1

(E)-2-(Benzylideneamino)-1,2-dihydroisoquinoline-3,4-dione

Cat. No.: B3103168
CAS No.: 1432075-70-1
M. Wt: 264.28 g/mol
InChI Key: RONSNDPKNPLSHD-LICLKQGHSA-N
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Description

(E)-2-(Benzylideneamino)-1,2-dihydroisoquinoline-3,4-dione is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(Benzylideneamino)-1,2-dihydroisoquinoline-3,4-dione typically involves the condensation reaction between an aldehyde and a primary amine. The reaction is usually carried out in the presence of a catalyst under controlled temperature conditions. For instance, the reaction between benzaldehyde and 1,2-dihydroisoquinoline-3,4-dione in the presence of an acid catalyst can yield the desired Schiff base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

(E)-2-(Benzylideneamino)-1,2-dihydroisoquinoline-3,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of the original Schiff base, such as amines, oxides, and substituted benzylidene compounds .

Scientific Research Applications

Chemistry

In chemistry, (E)-2-(Benzylideneamino)-1,2-dihydroisoquinoline-3,4-dione is used as a ligand in coordination chemistry. It forms complexes with metal ions, which are studied for their catalytic and electronic properties .

Biology

In biological research, this compound is investigated for its potential as an antioxidant and antimicrobial agent. Its ability to scavenge free radicals and inhibit microbial growth makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, this compound is explored for its potential anticancer properties. Studies have shown that it can induce apoptosis in cancer cells, making it a promising compound for cancer therapy .

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials, such as polymers and nanomaterials. Its unique structural properties contribute to the development of materials with enhanced mechanical and thermal stability .

Mechanism of Action

The mechanism of action of (E)-2-(Benzylideneamino)-1,2-dihydroisoquinoline-3,4-dione involves its interaction with cellular components. The compound can form strong hydrogen bonds with various cellular targets, disrupting vital cellular processes. For instance, it can bind to DNA and proteins, interfering with their normal functions and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other Schiff bases such as (E)-2-(Benzylideneamino)benzamide and (E)-2-(Benzylideneamino)benzenethiol .

Uniqueness

What sets (E)-2-(Benzylideneamino)-1,2-dihydroisoquinoline-3,4-dione apart is its unique structural framework, which allows for versatile chemical modifications. This versatility makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-[(E)-benzylideneamino]-1H-isoquinoline-3,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c19-15-14-9-5-4-8-13(14)11-18(16(15)20)17-10-12-6-2-1-3-7-12/h1-10H,11H2/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONSNDPKNPLSHD-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)C(=O)N1N=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=CC=CC=C2C(=O)C(=O)N1/N=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-2-(Benzylideneamino)-1,2-dihydroisoquinoline-3,4-dione
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(E)-2-(Benzylideneamino)-1,2-dihydroisoquinoline-3,4-dione
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(E)-2-(Benzylideneamino)-1,2-dihydroisoquinoline-3,4-dione
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(E)-2-(Benzylideneamino)-1,2-dihydroisoquinoline-3,4-dione
Reactant of Route 6
(E)-2-(Benzylideneamino)-1,2-dihydroisoquinoline-3,4-dione

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